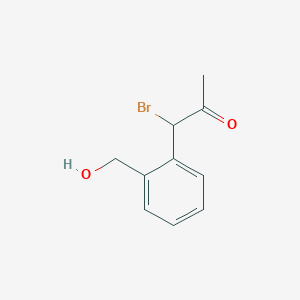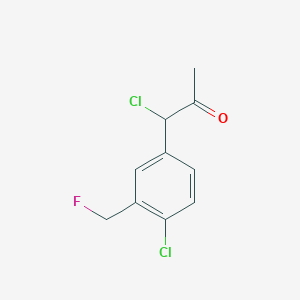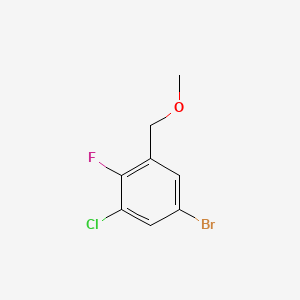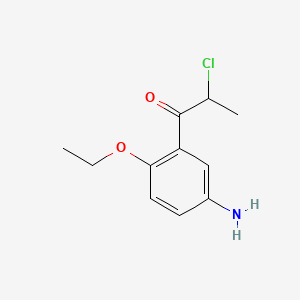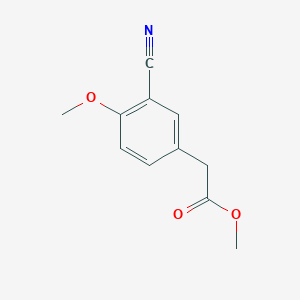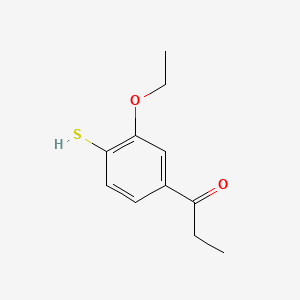
1,4-Dimethoxy-2-iodo-6-(trifluoromethylthio)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethoxy-2-iodo-6-(trifluoromethylthio)benzene is a chemical compound with the molecular formula C9H8F3IO2S It is characterized by the presence of iodine, methoxy groups, and a trifluoromethylthio group attached to a benzene ring
Preparation Methods
The synthesis of 1,4-Dimethoxy-2-iodo-6-(trifluoromethylthio)benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the iodination of a dimethoxybenzene derivative followed by the introduction of the trifluoromethylthio group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve scaling up these laboratory procedures while ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
1,4-Dimethoxy-2-iodo-6-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and iodine atoms.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Dimethoxy-2-iodo-6-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound’s derivatives may be explored for their biological activity and potential therapeutic applications.
Medicine: Research may investigate its use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: It can be used in the development of materials with unique properties, such as advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 1,4-Dimethoxy-2-iodo-6-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The iodine and trifluoromethylthio groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
1,4-Dimethoxy-2-iodo-6-(trifluoromethylthio)benzene can be compared with other similar compounds, such as:
1,4-Dimethoxy-2-iodobenzene: Lacks the trifluoromethylthio group, resulting in different chemical properties and reactivity.
1,4-Dimethoxy-2-bromo-6-(trifluoromethylthio)benzene: Contains bromine instead of iodine, which can affect its reactivity and applications.
1,4-Dimethoxy-2-iodo-6-(methylthio)benzene: Has a methylthio group instead of a trifluoromethylthio group, leading to variations in its chemical behavior.
Properties
Molecular Formula |
C9H8F3IO2S |
|---|---|
Molecular Weight |
364.13 g/mol |
IUPAC Name |
1-iodo-2,5-dimethoxy-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C9H8F3IO2S/c1-14-5-3-6(13)8(15-2)7(4-5)16-9(10,11)12/h3-4H,1-2H3 |
InChI Key |
YBRPJHLSLLEDRW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)I)OC)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


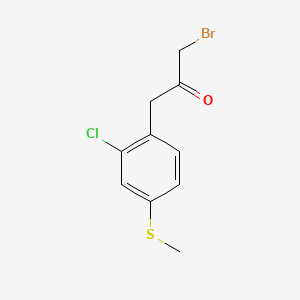
![(7R,8R,9S,10S,13S,14S,17S)-7,10,13-Trimethyl-4,5,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B14038754.png)

![2-chloro-5-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]pyrimidine](/img/structure/B14038764.png)


